6H-Purine-6-thione, 1,9-dihydro-2-((4-butylphenyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Purine-6-thione, 1,9-dihydro-2-((4-butylphenyl)amino)- is a heterocyclic compound that belongs to the purine family This compound is characterized by the presence of a thione group at the 6th position of the purine ring and a butylphenylamino group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Purine-6-thione, 1,9-dihydro-2-((4-butylphenyl)amino)- typically involves the reaction of a purine derivative with a butylphenylamine under specific conditions. One common method involves the use of a nucleophilic substitution reaction where the amino group of the butylphenylamine attacks the purine ring, leading to the formation of the desired product. The reaction is often carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6H-Purine-6-thione, 1,9-dihydro-2-((4-butylphenyl)amino)- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
6H-Purine-6-thione, 1,9-dihydro-2-((4-butylphenyl)amino)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6H-Purine-6-thione, 1,9-dihydro-2-((4-butylphenyl)amino)- involves its interaction with specific molecular targets. The compound can incorporate into DNA and RNA, leading to the inhibition of nucleic acid synthesis. This results in the disruption of cellular processes, making it a potential candidate for anticancer and antiviral therapies. Additionally, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
6-Mercaptopurine: A purine analogue used in the treatment of leukemia.
Thioguanine: Another purine analogue with antineoplastic properties.
Azathioprine: An immunosuppressive drug that is metabolized into 6-mercaptopurine.
Uniqueness
6H-Purine-6-thione, 1,9-dihydro-2-((4-butylphenyl)amino)- is unique due to the presence of the butylphenylamino group, which imparts distinct chemical and biological properties. This structural modification can enhance its binding affinity to molecular targets and improve its therapeutic potential compared to other similar compounds .
Properties
CAS No. |
104715-68-6 |
---|---|
Molecular Formula |
C15H17N5S |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-(4-butylanilino)-3,7-dihydropurine-6-thione |
InChI |
InChI=1S/C15H17N5S/c1-2-3-4-10-5-7-11(8-6-10)18-15-19-13-12(14(21)20-15)16-9-17-13/h5-9H,2-4H2,1H3,(H3,16,17,18,19,20,21) |
InChI Key |
JWQSQZFFXQPOJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=NC(=S)C3=C(N2)N=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.